molecular formula C7H11F3O3 B12082083 Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate CAS No. 263164-53-0

Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate

Cat. No.: B12082083
CAS No.: 263164-53-0
M. Wt: 200.16 g/mol
InChI Key: YIWBFABQZOMANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoroethoxy group attached to an ethanol backbone, making it a valuable substance in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate typically involves the reaction of ethanol with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-butanoate
  • Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-pentanoate
  • Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-hexanoate

Uniqueness

Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate stands out due to its specific trifluoroethoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.

Properties

CAS No.

263164-53-0

Molecular Formula

C7H11F3O3

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethyl propanoate

InChI

InChI=1S/C7H11F3O3/c1-2-6(11)13-4-3-12-5-7(8,9)10/h2-5H2,1H3

InChI Key

YIWBFABQZOMANH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCOCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.